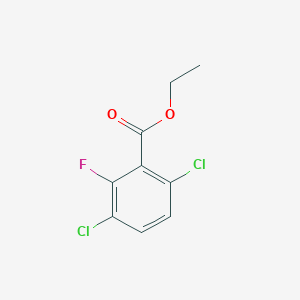

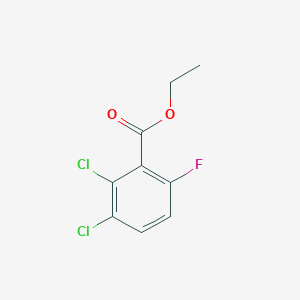

Ethyl 2,3-dichloro-6-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

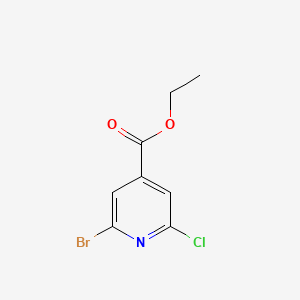

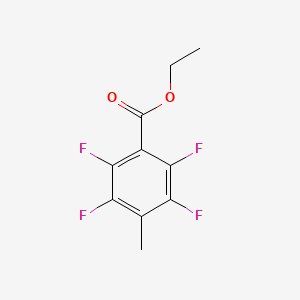

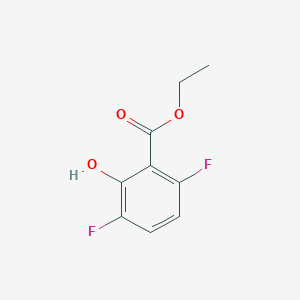

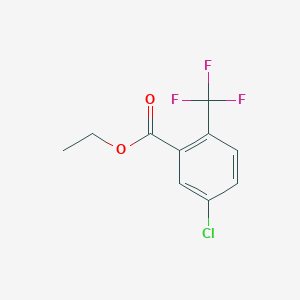

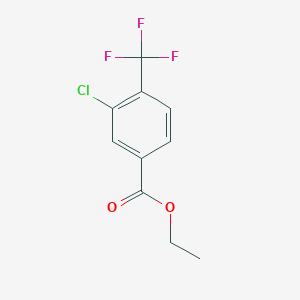

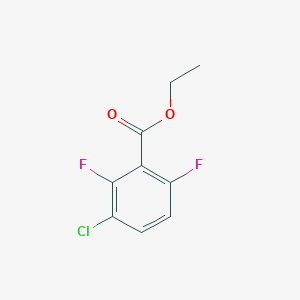

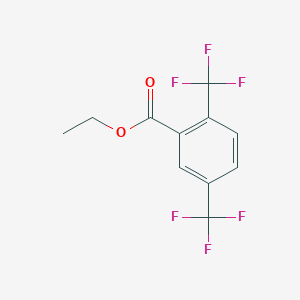

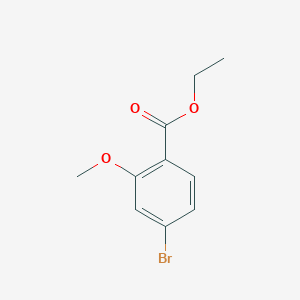

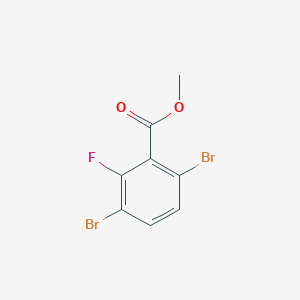

Ethyl 2,3-dichloro-6-fluorobenzoate is a chemical compound with the molecular formula C9H7Cl2FO2 . It has a molecular weight of 253.07 g/mol. It is a colorless to light yellow liquid.

Molecular Structure Analysis

The molecular structure of Ethyl 2,3-dichloro-6-fluorobenzoate consists of a benzoate core with two chlorine atoms and one fluorine atom attached to it . The ethyl group is attached to the benzoate core, forming an ester .

Physical And Chemical Properties Analysis

Ethyl 2,3-dichloro-6-fluorobenzoate is a colorless to light yellow liquid. It has a melting point of -3 to -2 °C and a boiling point of 315-317°C. It is soluble in many organic solvents such as ethanol, methanol, and acetone.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Ethyl 2,3-dichloro-6-fluorobenzoate: is a valuable reagent in the synthesis of heterocyclic compounds, particularly diazines . Diazines are crucial in pharmaceuticals, agrochemicals, and material sciences due to their wide range of pharmacological activities. The compound’s reactivity allows for the construction of complex molecules that can serve as intermediates in the development of drugs with diverse therapeutic applications.

Organic Synthesis

In organic chemistry, this compound is utilized for its reactivity in various organic synthesis reactions. It acts as an intermediate in the preparation of more complex organic molecules. Its specific structure makes it suitable for selective transformations, contributing to the synthesis of compounds with potential biological activity.

Medicinal Chemistry

Ethyl 2,3-dichloro-6-fluorobenzoate: plays a role in medicinal chemistry as a precursor for synthesizing compounds with potential pharmacological properties . Its incorporation into drug molecules can enhance the efficacy and selectivity of pharmaceutical agents, particularly in the development of anticancer and antimicrobial drugs.

Agricultural Chemistry

The compound’s derivatives can be used to create new agrochemicals . Its structural framework allows for the synthesis of compounds that could act as herbicides, pesticides, or fungicides, contributing to the protection of crops and increasing agricultural productivity.

Material Science

In material science, Ethyl 2,3-dichloro-6-fluorobenzoate can be a starting point for synthesizing novel materials . Its incorporation into polymers or other materials could result in enhanced properties such as thermal stability, resistance to degradation, or specific reactivity for advanced applications.

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry applications. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry.

Fluorinated Compound Research

As a fluorinated compound, Ethyl 2,3-dichloro-6-fluorobenzoate is of interest in research focused on the effects of fluorination on chemical reactivity and biological activity . Its study can lead to insights into the role of fluorine in medicinal chemistry and the development of new fluorinated drugs.

Chemical Education

Lastly, this compound can be used in chemical education to demonstrate various synthetic techniques and reactions in organic chemistry laboratories. Its use can help students understand the practical aspects of synthesis and the importance of protective groups in complex molecule construction.

Propiedades

IUPAC Name |

ethyl 2,3-dichloro-6-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRAJGARGMTVSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dichloro-6-fluorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.